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Compound of Interest

Compound Name: 4-Isopropylsalicylaldehyde

Cat. No.: B2419162

Abstract

4-1sopropylsalicylaldehyde, a substituted phenolic aldehyde, presents a molecule of
significant interest in synthetic chemistry and drug discovery. Its unique structural features—a
hydroxyl group and an aldehyde group positioned ortho to each other on a benzene ring,
further functionalized with an isopropyl substituent—confer specific chemical reactivity and
biological activity. This technical guide provides a comprehensive examination of 4-
Isopropylsalicylaldehyde, detailing its molecular structure, physicochemical properties, and
characteristic spectroscopic signatures. Furthermore, we explore a validated synthetic
methodology, discuss its emerging role as a tyrosinase inhibitor in drug development, and
outline essential safety and handling protocols. This document is intended for researchers,
chemists, and professionals in the pharmaceutical and life sciences sectors who require a
detailed understanding of this compound for research and development applications.

Molecular Structure and Identification

4-I1sopropylsalicylaldehyde is an aromatic organic compound. The core of its structure is a
benzene ring substituted with three functional groups. A hydroxyl (-OH) group and a formyl (-
CHO) group are located at positions 1 and 2, respectively, establishing it as a salicylaldehyde
derivative. A key feature is the isopropyl group [-CH(CHs)z] at position 4, which influences the
molecule's steric and electronic properties.[1] The International Union of Pure and Applied
Chemistry (IUPAC) name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde.[1]
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The planarity of the benzene ring combined with the spatial arrangement of its substituents
dictates its interaction with biological targets and its reactivity in chemical synthesis.

Molecular Visualization

The 2D structure of 4-Isopropylsalicylaldehyde is depicted below, illustrating the connectivity
of atoms and the arrangement of functional groups on the aromatic ring.

Caption: 2D Molecular Structure of 4-lsopropylsalicylaldehyde.

Chemical Identifiers

For unambiguous identification and database cross-referencing, a standardized set of
identifiers is crucial.

Identifier Value Source

2-hydroxy-4-propan-2-

IUPAC Name [1]
ylbenzaldehyde
CAS Number 536-32-3 [1]
Molecular Formula C10H1202 [1]
Molecular Weight 164.20 g/mol [1]
. CC(C)C1=CC(=C(C=C1)C=0)
Canonical SMILES o [1]

NSLDZVUVKUIYNL-
InChl Key [1]
UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical properties of 4-lsopropylsalicylaldehyde are dictated by its molecular weight
and the interplay of its functional groups, which allow for hydrogen bonding and dipole-dipole
interactions.

Physicochemical Data
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Property Value Source

Predicted: Pale yellow liquid or

Appearance solid N/A
Boiling Point 265.45 °C at 760 mmHg [2]
Density 1.098 g/cm3 [2]
XLogP3 2.7 [1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment. While
experimental spectra for this specific compound are not publicly cataloged, a predictive
analysis based on established principles of spectroscopy provides a reliable profile.[3][4]
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Spectroscopy Feature

Predicted Chemical
Shift | Wavenumber

Assignment &
Rationale

1H NMR Singlet

~9.8-10.1 ppm

Aldehydic proton (-
CHO). Highly
deshielded due to the
electronegativity of the
oxygen and the
anisotropic effect of
the C=0 bond.

Singlet (broad) ~11.0 ppm

Phenolic proton (-OH).
Highly deshielded and
often broad due to

hydrogen bonding and
exchange. Its position

is solvent-dependent.

Multiplet ~6.8-7.5 ppm

Aromatic protons
(3H). The substitution
pattern leads to a
complex splitting
pattern (e.g., doublet,
singlet, doublet of
doublets).

Septet ~2.9-3.2 ppm

Isopropyl methine
proton (-CH). Split into
a septet by the six
neighboring methyl

protons.

Doublet ~1.2 ppm

Isopropyl methyl
protons (6H, -CHs).
Equivalent protons
split into a doublet by
the single methine
proton.
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13C NMR

Carbonyl

Aldehyde carbon
(C=0). Characteristic
downfield shift.

~190-195 ppm

Aromatic

~115-165 ppm

Six distinct signals for
the aromatic carbons,
with the hydroxyl- and
aldehyde-bearing
carbons being the

most deshielded.

Aliphatic

~34 ppm

Isopropyl methine
carbon (-CH).

Aliphatic

~24 ppm

Isopropyl methyl
carbons (-CHs).

IR Spectroscopy

O-H Stretch

Phenolic hydroxyl
3200-3400 cm™1

(broad) to intermolecular

group, broadened due

hydrogen bonding.

C-H Stretch (sp?)

3000-3100 cm™1

Aromatic C-H bonds.

C-H Stretch (sp3)

2850-3000 cm™1

Aliphatic C-H bonds of
the isopropyl group.

C-H Stretch
(Aldehyde)

2720-2820 cmt
(often two weak
bands)

Characteristic Fermi
resonance bands for
the aldehyde C-H
bond.

C=0 Stretch

1650-1670 cm~1

Aldehyde carbonyl
group. Conjugation
with the aromatic ring
lowers the frequency
compared to a

saturated aldehyde.

C=C Stretch

1580-1620 cm~1

Aromatic ring

stretching vibrations.
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Synthesis Protocol: Ortho-Formylation of 3-
Isopropylphenol

The synthesis of salicylaldehydes from their corresponding phenols is a cornerstone of
aromatic chemistry. The Reimer-Tiemann and Duff reactions are classic methods for achieving
this ortho-formylation.[5][6] The Reimer-Tiemann reaction, which utilizes chloroform and a
strong base to generate a dichlorocarbene electrophile, is particularly effective for this
transformation.[7][8][9]

The following protocol describes a plausible synthesis of 4-lsopropylsalicylaldehyde starting
from 3-Isopropylphenol, based on the principles of the Reimer-Tiemann reaction.

Experimental Workflow: Reimer-Tiemann Reaction

Caption: Workflow for the synthesis of 4-lsopropylsalicylaldehyde.

Step-by-Step Methodology

o Rationale: This procedure leverages the generation of dichlorocarbene in situ, which acts as
the electrophile. The phenoxide, formed by deprotonating the starting phenol with NaOH, is
highly activated towards electrophilic aromatic substitution, directing the carbene
preferentially to the ortho position.[6][10]

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve 3-isopropylphenol (1.0 equiv) and sodium hydroxide (approx. 4.0-
8.0 equiv) in a 2:1 mixture of ethanol and water.[7]

e Reaction Initiation: Heat the mixture to approximately 70°C with vigorous stirring to ensure a
homogenous solution.

o Electrophile Addition: Slowly add chloroform (2.0 equiv) dropwise to the heated solution over
a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature
throughout the addition.

o Reaction Completion: After the addition is complete, continue to stir the reaction mixture at
70°C for an additional 3-4 hours to ensure complete consumption of the starting material.
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» Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under
reduced pressure using a rotary evaporator.

 Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 using dilute
hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl
intermediate to the final aldehyde.

o Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with
ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure to yield the crude
product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a hexane/ethyl acetate gradient, to afford pure 4-Isopropylsalicylaldehyde.

Applications in Drug Development: Tyrosinase
Inhibition

The structural motif of salicylaldehyde is of significant interest to medicinal chemists.
Benzaldehydes, in general, are known to interact with enzymes by forming Schiff bases with

primary amino groups of residues like lysine in the active site.[11] This interaction mechanism
makes them attractive candidates for enzyme inhibitors.

A key application for 4-lsopropylsalicylaldehyde and its derivatives is in the inhibition of
tyrosinase.[12]

o Mechanism of Action: Tyrosinase is a copper-containing enzyme that catalyzes the rate-
limiting steps in melanin biosynthesis.[11] Its overactivity can lead to hyperpigmentation
disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents in cosmetics
and as therapeutic agents for treating conditions like melasma and post-inflammatory
hyperpigmentation.[11][13]

 Structure-Activity Relationship (SAR): Research on substituted benzaldehydes has shown
that they can act as effective tyrosinase inhibitors. The aldehyde group is proposed to be
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crucial for binding to the enzyme, while substituents on the aromatic ring, such as the
hydroxyl and isopropyl groups in 4-lsopropylsalicylaldehyde, modulate the compound's
potency, selectivity, and pharmacokinetic properties. The hydroxyl group can chelate the
copper ions in the tyrosinase active site, further enhancing inhibitory activity.[13]

The development of 4-Isopropylsalicylaldehyde as a lead compound would involve
synthesizing analogs to optimize its inhibitory concentration (ICso), reduce off-target effects,
and improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and
Excretion).

Safety and Handling

As a laboratory chemical, 4-Isopropylsalicylaldehyde must be handled with appropriate
precautions. Based on data for structurally similar salicylaldehydes, the following guidelines
should be observed.

» Hazard Classification: The compound is classified as a combustible liquid and is harmful if
swallowed.[14]

 Precautionary Measures:

o

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14]

[¢]

P264: Wash skin thoroughly after handling.[14]

[¢]

P270: Do not eat, drink, or smoke when using this product.[14]

o

P280: Wear protective gloves, eye protection, and face protection.[14]

e First Aid:

o IF SWALLOWED (P301 + P312): Call a POISON CENTER or doctor if you feel unwell.
Rinse mouth.[14]

o In Case of Fire (P370 + P378): Use dry sand, dry chemical, or alcohol-resistant foam to
extinguish.[14]

o Storage and Disposal:
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o P403 + P235: Store in a well-ventilated place. Keep cool.[14]
o P501: Dispose of contents/container to an approved waste disposal plant.[14]

Researchers must always consult the most current Safety Data Sheet (SDS) provided by the
supplier before handling this chemical.

Conclusion

4-l1sopropylsalicylaldehyde is a multifunctional aromatic compound with a well-defined
molecular structure and predictable chemical properties. Standard organic synthesis methods,
such as the Reimer-Tiemann reaction, provide a reliable route to its preparation from readily
available precursors. Its potential as a tyrosinase inhibitor highlights its relevance to the fields
of medicinal chemistry and drug development, offering a scaffold for the design of novel
therapeutic and cosmetic agents. Adherence to strict safety protocols is mandatory for its
handling and use in a research environment. This guide serves as a foundational resource for
scientists aiming to leverage the unique characteristics of 4-lsopropylsalicylaldehyde in their
work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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